Dialifos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQYXACQUZOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClNO4PS2 | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037522 | |
| Record name | Dialifor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR] | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4708 | |
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Solubility |
Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C | |
| Record name | DIALIFOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
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Vapor Pressure |
0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C | |
| Record name | DIALIFOR | |
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| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIALIFOR | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid; also reported as oil, COLORLESS | |
CAS No. |
10311-84-9 | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dialifos | |
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| Record name | Dialifor [ANSI:BSI:ISO] | |
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| Record name | Dialifor | |
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| Record name | Dialifos | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIALIFOR | |
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| Record name | DIALIFOR | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
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Melting Point |
153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C | |
| Record name | DIALIFOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALIFOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Dialifos
Synthetic Routes and Reaction Mechanisms
The synthesis of Dialifos, chemically known as O,O-diethyl-S-(2-chloro-1-phthalimidoethyl)phosphorodithioate, involves the reaction of an O,O-dialkyl dithiophosphoric acid with a specific organic chloride. A key synthetic route described in patent literature involves the Lewis acid catalyzed reaction between O,O-diethyl dithiophosphoric acid and N-(1,2-dichloroethyl)phthalimide. google.com
The chemical structure of this compound, represented by the SMILES string CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O, highlights the presence of the phosphorodithioate (B1214789) and phthalimide (B116566) functional groups, which are integral to its synthesis and reactivity. Current time information in Bangalore, IN.wikipedia.orgfigshare.comnih.govgoogle.com
Derivatization Strategies for Analogues and Metabolites
Derivatization plays a significant role in the analysis and study of this compound and its metabolic products. Organophosphate insecticides, including this compound, undergo metabolic transformations in biological systems, yielding more polar compounds known as dialkyl phosphates (DAPs). otterbein.eduorganic-chemistry.org Key metabolites identified include diethyl thiophosphate and diethyl dithiophosphate. otterbein.edu
For analytical purposes, particularly when using gas chromatography, these polar DAP metabolites often require chemical derivatization to enhance their volatility and improve detection sensitivity. otterbein.eduorganic-chemistry.org A described method involves microwave-assisted derivatization, where the DAPs are converted into their respective chloropropyl phosphate (B84403) esters. otterbein.eduorganic-chemistry.org This process typically includes steps such as lyophilization of the sample, followed by dissolving the dried residue in a mixture of acetonitrile (B52724) and diethyl ether, and then performing the chemical derivatization. organic-chemistry.org
In mammals, the initial metabolic step for this compound involves oxidation to its corresponding thiophosphate. Current time information in Bangalore, IN. The "this compound oxygen analog," specifically S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorothioate, is also recognized as a metabolite. ecfr.gov These derivatization strategies are primarily employed to facilitate analytical quantification and characterization of this compound metabolites in various matrices.
Chiral Properties and Stereoisomerism in Synthesis
This compound is a chiral molecule, possessing a center of asymmetry on a carbon atom, similar to other organophosphates like malathion (B1675926). wikipedia.orggoogle.comcapes.gov.br It exists as a racemic mixture, meaning it is composed of an equal proportion of its two enantiomers (R and S configurations). wikipedia.orggoogle.com The IUPAC preferred identification name for this compound, rac-S-[(1R)-2-chloro-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] O,O-diethyl phosphorodithioate, explicitly acknowledges its racemic nature. wikipedia.org
The stereoisomerism of organophosphates is a critical aspect, as distinct stereoisomers can exhibit notable differences in biological activity and toxicity. capes.gov.brmdpi.comnih.gov This highlights the importance of enantioselective synthesis or separation in the development and study of such compounds.
Enantiomeric separation of this compound has been successfully achieved using advanced analytical techniques such as capillary electrophoresis (CE). mdpi.comhmdb.canih.gov In these separations, chiral selectors like γ-cyclodextrin are employed in the separation buffer, often with modifiers such as methanol, to differentiate and resolve the enantiomers. hmdb.ca
In synthetic methodologies, individual stereoisomers can be obtained through various approaches, including selective synthetic procedures, the use of pre-resolved chiral starting materials, or conventional resolution techniques applied to racemic mixtures. nih.govms-editions.cl The ability to isolate or synthesize the more biologically effective isomer, often referred to as the "eudismic ratio," is considered advantageous for optimizing the desired biological effects and minimizing unintended ones. google.com
Environmental Fate and Transport of Dialifos
Degradation Pathways and Kinetics
The breakdown of Dialifos in the environment occurs through several pathways, including hydrolysis, photolysis, and microbial biotransformation.
Hydrolysis is a significant degradation pathway for this compound, particularly in alkaline conditions. This compound is readily hydrolyzed by strong alkali Current time information in Oxfordshire, GB.fishersci.benih.gov. Experimental studies have determined its aqueous hydrolysis half-lives, which vary significantly with pH and temperature. At 37.5 °C and pH 7.4, the half-life was found to be 1.8 hours Current time information in Oxfordshire, GB.. At 20 °C and pH 7.4, the half-life extended to 14 hours Current time information in Oxfordshire, GB.fishersci.be. Under more acidic conditions, specifically at pH 6.1 and 20 °C, the half-life was considerably longer, recorded as 15 days Current time information in Oxfordshire, GB.fishersci.be. In an ethanol/water (2:8) solution at 25 °C, the half-life was 119 hours at pH 6 and 2.5 hours at pH 8 nih.gov. These findings indicate that hydrolysis can be an important fate process for this compound in moist soil, although its rate may be attenuated by adsorption to soil particles Current time information in Oxfordshire, GB..
Table 1: Hydrolysis Half-Lives of this compound
| Condition (pH, Temperature) | Half-life | Source |
| 7.4, 37.5 °C | 1.8 hours | Current time information in Oxfordshire, GB. |
| 7.4, 20 °C | 14 hours | Current time information in Oxfordshire, GB.fishersci.be |
| 6.1, 20 °C | 15 days | Current time information in Oxfordshire, GB.fishersci.be |
| 6, 25 °C (ethanol/water) | 119 hours | nih.gov |
| 8, 25 °C (ethanol/water) | 2.5 hours | nih.gov |
Direct photolysis by sunlight is not expected to be a primary degradation mechanism for this compound, as it does not possess chromophores that absorb light at wavelengths greater than 290 nm Current time information in Oxfordshire, GB.. However, photodegradation studies, including those exposed to UV radiation or sunlight, have revealed the formation of degradation products similar to those observed from hydrolysis nih.gov. The estimated atmospheric half-life for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is approximately 2.5 hours at 25 °C, suggesting that indirect photolysis in the atmosphere can contribute to its degradation Current time information in Oxfordshire, GB.. Key degradation products identified from photolysis studies include diethyl phosphorodithioate (B1214789), phthalic acid, and phthalimide (B116566) nih.gov. The oxygen analogue of this compound has also been detected at trace levels, though it is not considered a significant component of the terminal residue nih.gov.
Microbial degradation is recognized as an efficient method for the removal of chemical contaminants from soil, and the metabolic capabilities of native microorganisms can be harnessed for the biotransformation of such compounds uni.lu. While comprehensive, detailed microbial metabolic pathways for this compound are not extensively documented in the available literature, preliminary data suggest that the aerobic metabolism of this compound occurs in soil nih.gov. Studies have indicated the presence of the oxygen analog of this compound in unknown amounts over a 99-day period in soil, implying microbial transformation nih.gov. This compound has been observed to persist longer in moist Willamette soil maintained in sealed, dark containers at 20 °C, with a half-life of approximately 5 months at concentrations of 0.1 and 1 ppm nih.gov. This suggests that while microbial processes may contribute to its degradation, their efficiency can be influenced by environmental conditions.
Behavior in Environmental Matrices
The behavior of this compound in environmental matrices like soil and aquatic systems dictates its distribution and persistence.
This compound exhibits low mobility in soil. Its estimated organic carbon-water (B12546825) partition coefficient (Koc) value is approximately 8,500, which, according to classification schemes, indicates that this compound is expected to be immobile in soil Current time information in Oxfordshire, GB.nih.gov. This strong adsorption to soil particles significantly limits its movement through the soil profile Current time information in Oxfordshire, GB.. Volatilization from moist soil surfaces is not anticipated to be an important fate process for this compound, based on its vapor pressure Current time information in Oxfordshire, GB.. Leaching studies using different soil types (clay and loamy sand) have demonstrated that the majority of applied this compound remains in the upper soil layers. Specifically, over 96% of applied this compound remained in the top 1 inch, and more than 99% remained within the top 2 inches of soil after elution with 2.5 acre-inches of water nih.gov. This confirms its limited leaching potential nih.govfishersci.com.
Table 2: Soil Mobility Parameters for this compound
| Parameter | Value | Interpretation | Source |
| Koc | ~8,500 | Immobile | Current time information in Oxfordshire, GB.nih.gov |
| Mobility | Low | Immobile | Current time information in Oxfordshire, GB.nih.govfishersci.com |
| Volatilization from moist soil | Not expected to be important | Low volatility | Current time information in Oxfordshire, GB. |
The water solubility of this compound is reported as 0.18 mg/L at 25 °C Current time information in Oxfordshire, GB.nih.gov or 0.18 mg/L (temperature not stated) fishersci.benih.gov. Given its low water solubility and high Koc value, this compound is not expected to extensively distribute into the water column if released into aquatic systems, and its presence would likely be associated with suspended particulate matter or sediments. Its persistence in aquatic systems is largely influenced by hydrolysis, as discussed in Section 3.1.1. The hydrolysis half-lives indicate that this compound can degrade relatively quickly in neutral to alkaline aquatic environments Current time information in Oxfordshire, GB.fishersci.benih.gov.
Atmospheric Degradation and Transport
Vapor-phase this compound undergoes degradation in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals. nih.gov This degradation process is relatively rapid, with an estimated half-life in air of approximately 2.5 hours at 25 °C. nih.gov This calculation is based on a rate constant of 1.5 x 10⁻¹⁰ cm³/molecule-sec, derived using a structure estimation method. nih.gov
This compound does not possess chromophores that absorb in the environmental ultraviolet (UV) spectrum, suggesting that direct photolysis by sunlight is not a significant degradation pathway. nih.gov For this compound present in particulate form in the atmosphere, removal can occur through wet or dry deposition processes. nih.gov Atmospheric transport of particle-bound substances, including this compound, is a relevant consideration in its environmental distribution. ontosight.ai
Table 1: Atmospheric Degradation Properties of this compound
| Property | Value |
| Degradation Mechanism (Vapor-phase) | Reaction with hydroxyl radicals |
| Estimated Atmospheric Half-life (25 °C) | 2.5 hours nih.gov |
| Rate Constant | 1.5 x 10⁻¹⁰ cm³/molecule-sec nih.gov |
| Direct Photolysis | Not significant (lacks UV chromophores) nih.gov |
| Particulate Removal | Wet or dry deposition nih.gov |
Metabolic Transformation Products in Environmental Contexts
This compound undergoes metabolic transformation in biological and environmental systems, leading to the formation of various breakdown products.
In studies involving dairy cows, this compound was observed to be almost completely metabolized, with only 3% of the unchanged compound recovered from feces. nih.gov Key metabolites identified in this context include urinary diethyl phosphorothionate, which accounted for approximately 33% of the administered dose, and traces of diethyl phosphate (B84403). nih.gov In vitro incubation of this compound with beef-liver preparations also yielded diethyl phosphorothionate. nih.gov
In rats, the primary metabolic pathway of this compound involves its conversion to phthalamic acid, which is subsequently excreted in the urine. ontosight.ai Another significant metabolite is the "oxygen analog of dialifor" (also referred to as Dialifor oxon). This analog is formed through photolysis and can be present in weathered residues on crops. ontosight.aiepa.govnih.gov The oxygen analog typically results from the conversion of the P=S bond in the parent phosphorodithioate structure to a P=O bond, forming a phosphorothioate.
Furthermore, this compound, being an organophosphate pesticide, can be metabolized into general dialkylphosphate (DAP) metabolites. These non-specific metabolites, which include dimethylphosphate (DMP), diethylphosphate (B48627) (DEP), dimethylthiophosphate (B1231629) (DMTP), dimethyldithiophosphate (DMDTP), diethylthiophosphate (B1229741) (DETP), and diethyldithiophosphate (DEDTP), are commonly used as biomarkers for assessing exposure to organophosphorus pesticides. uni.luresearchgate.netnih.gov Diethyl phosphate (DEP) and O,O-diethyl phosphorothionate (DETP) are examples of such DAPs detected in biological samples following exposure to organophosphates. uni.luresearchgate.netherts.ac.uk
Table 2: Identified Metabolites of this compound
| Metabolite Name | PubChem CID (if available) | Molecular Formula (if available) | Context of Formation/Detection |
| This compound (Parent Compound) | 25146 nih.govepa.govcymitquimica.com | C₁₄H₁₇ClNO₄PS₂ nih.govcymitquimica.comnih.gov | |
| Diethyl phosphorothionate | 23664334 (Potassium Salt) americanelements.com, 34 (General) | C₄H₁₁O₃PS (General) herts.ac.uk | Detected in cows, beef-liver incubation nih.gov |
| Diethyl phosphate | 654 nih.govnih.gov | C₄H₁₁O₄P nih.gov | Detected in cows (traces) nih.gov |
| Phthalamic acid | 6957 nih.govuni.lu | C₈H₇NO₃ nih.govuni.lu | Primary metabolic fate in rats ontosight.ai |
| This compound Oxygen Analog (Oxon) | Not directly found | (P=O analog of this compound) | Formed by photolysis on crops ontosight.aiepa.govnih.gov |
For other metabolites such as diethyl phosphate and phthalamic acid, while their formation pathways from this compound have been identified in biological systems, detailed environmental persistence and fate data (e.g., half-lives in soil, water, or air) specifically for their formation and breakdown in environmental compartments as direct products of this compound degradation are not extensively documented in the provided sources. Phthalamic acid, as a general compound, can be an environmental transformation product of other pesticides and has been observed in various environmental components, including atmosphere, hydrosphere, soil, and sediments, where it can undergo biodegradation. researchgate.netnih.govresearchgate.net However, this general information does not specifically quantify its persistence when derived from this compound. Similarly, diethyl phosphate is a widely recognized non-specific metabolite of organophosphorus pesticides and is used as a biomarker, but its specific environmental fate after being released from this compound breakdown in the environment is not detailed. nih.gov
Biochemical Mechanisms of Action of Dialifos Non Human Organisms
Enzymatic Inhibition Studies
The core biochemical mechanism of Dialifos involves the inhibition of crucial enzymes, particularly cholinesterases and, to a lesser extent, other esterases.
Cholinesterase Inhibition Kinetics and Specificity
This compound functions as a potent acetylcholinesterase (AChE) inhibitor herts.ac.ukresearchgate.net. Organophosphates, including this compound, exert their neurotoxicity by binding to and phosphorylating the serine hydroxyl group within the active site of AChE in both the central and peripheral nervous systems researchgate.netinchem.org. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft nih.gov. The subsequent accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, resulting in disruption of normal nerve impulse transmission and ultimately leading to the toxic effects observed in susceptible organisms researchgate.netnih.gov.
In vitro studies investigating the inhibitory effect of technical this compound on rat plasma and erythrocyte cholinesterase have provided quantitative insights into its potency. The concentration required to achieve 50% inhibition (IC50) was determined to be 2.55 µg/ml for plasma cholinesterase and 0.31 µg/ml for erythrocyte cholinesterase. The formation of the enzyme-inhibitor complex was rapid, occurring within five minutes, and remained stable throughout the incubation period, demonstrating linear reaction rates inchem.org.
A critical aspect of this compound's action, typical for many organophosphates, is its metabolic activation. In vitro oxidation of this compound with a peroxide-acetic acid system significantly increased its inhibitory potency. The IC50 values for the oxidized form decreased to 0.83 µg/ml for plasma cholinesterase and a highly potent 0.015 µg/ml for erythrocyte cholinesterase, indicating that the oxidized metabolite (oxon) is a more potent cholinesterase inhibitor than the parent compound inchem.org.
While specific kinetic constants (e.g., Ki, Km, Vmax) for this compound on various insect cholinesterases are not extensively detailed in publicly available summaries, its classification as an effective insecticide and acaricide implies significant inhibitory activity against insect AChE inchem.orgnih.gov. Computational studies have included this compound among organophosphates evaluated for their interaction with acetylcholinesterase structures from various Lepidopteran organisms, such as Bombyx mori, Plutella xylostella, and Spodoptera litura, reinforcing its known mechanism of action in insect pests researchgate.net. The catalytic properties and inhibition kinetics of AChEs can vary across different insect species and even within a single species, which can influence insecticide selectivity and the development of resistance nih.gov.
Table 1: In vitro Cholinesterase Inhibition by this compound (Rat)
| Enzyme Source | Compound Form | IC50 (µg/ml) |
| Plasma Cholinesterase | Technical this compound | 2.55 |
| Plasma Cholinesterase | Oxidized this compound | 0.83 |
| Erythrocyte Cholinesterase | Technical this compound | 0.31 |
| Erythrocyte Cholinesterase | Oxidized this compound | 0.015 |
| Data derived from Lazanas et al. (1966a, 1966b) as cited in inchem.org. |
Aliphatic Esterase Interactions and Comparative Analysis
Beyond cholinesterases, this compound has also been shown to interact with other esterases, specifically aliphatic esterases. A study in rats comparing the effects of this compound on aliphatic esterases (measured as tributyrinase and diethyl succinate (B1194679) hydrolysis) and cholinesterase revealed differential inhibition. Cholinesterase activity in various tissues was inhibited to a lesser extent than the aliesterase activity inchem.org.
Dietary levels of this compound producing 50% inhibition of liver and serum tributyrinase activity were 4.7 ppm and 10.3 ppm, respectively, after three weeks. For diethyl succinate hydrolysis, 50% inhibition in the liver and serum was observed at dietary levels of 13.5 and 12.5 ppm after one week, and 16.0 and 12.0 ppm after three weeks, respectively inchem.org. While this comparative analysis is based on rat studies, esterases, including carboxylesterases, are known to play significant roles in insecticide metabolism and resistance in insects and other arthropods, often by degrading or sequestering insecticides capes.gov.brnih.govslideshare.net.
Molecular Targets and Receptor Interactions in Non-Target Organisms
The primary and most well-understood molecular target of this compound in non-target organisms is acetylcholinesterase (AChE) herts.ac.ukresearchgate.net. As an organophosphate, its mechanism of neurotoxicity is largely conserved across diverse animal phyla that possess a cholinergic nervous system nih.gov. This explains its observed toxicity to non-target organisms such as honeybees (highly toxic) and birds and fish (moderately toxic) herts.ac.uk. The lack of high species selectivity in AChE inhibition by organophosphates means that the disruption of nerve function can occur in various organisms exposed to this compound researchgate.netcabidigitallibrary.org. No specific molecular targets or receptor interactions for this compound in non-target organisms, other than its well-established AChE inhibition, are extensively documented in the available scientific literature.
Metabolic Activation and In Vitro Biotransformation in Biological Systems
Metabolic activation is a crucial step in the biochemical action of this compound. As demonstrated by in vitro studies, the parent compound can be oxidized to a more potent cholinesterase inhibitor, commonly referred to as its oxon analogue inchem.org. This bioactivation process is characteristic of many organophosphorus pesticides, where the P=S (thiophosphoryl) bond is converted to a P=O (oxon) bond, leading to increased electrophilicity and greater affinity for the active site of AChE researchgate.net.
In biological systems, xenobiotic metabolism, including that of pesticides, typically involves a series of biotransformation reactions. These reactions are broadly categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation) slideshare.netnih.gov.
Insects: In insects, key tissues involved in xenobiotic metabolism include the midgut, fat body, and Malpighian tubules slideshare.net. Enzymes such as cytochrome P450 monooxygenases (CYPs), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs) are vital for the detoxification of toxins nih.gov. These enzymes can modify the chemical structure of insecticides, generally making them more water-soluble for excretion. However, in some cases, these enzymatic transformations can lead to bioactivation, as seen with the conversion of this compound to its more toxic oxon form researchgate.netslideshare.net. Overexpression of genes encoding these detoxification enzymes is a known mechanism of insecticide resistance in insect populations nih.gov.
Plants: Studies on this compound degradation in plants suggest that the primary route of breakdown is hydrolysis, leading to the formation of diethyl phosphorodithioate (B1214789), phthalic acid, and phthalimide (B116566) inchem.org. Photolysis studies also indicated similar degradation products upon exposure to UV radiation or sunlight inchem.org. While plants possess diverse enzymatic systems capable of various biotransformation reactions, including oxidations, reductions, and hydrolyses, specific detailed enzymatic pathways for this compound metabolism in plants beyond these hydrolysis products are not extensively documented in available summaries usadellab.orguni-muenster.de. The metabolic patterns of this compound in plants are noted to be similar to those of phosmet, a structurally related organophosphate inchem.org.
Ruminants: In ruminants, this compound undergoes extensive metabolism. Studies in dairy cows showed that this compound is almost completely metabolized, yielding diethyl phosphorodithioate and phthalic acid derivatives. Only a small percentage of unchanged this compound was recovered from feces, with none detected in urine or milk. Urinary diethyl phosphorothionate accounted for a significant portion of the administered dose, and in vitro incubation with beef-liver preparations also produced diethyl phosphorothionate nih.gov.
Ecotoxicological Studies of Dialifos Non Target Organisms
Impacts on Aquatic Ecosystems and Organisms
The introduction of Dialifos into aquatic environments can have significant consequences for the organisms inhabiting these ecosystems.
For aquatic invertebrates, specific data for freshwater species like Daphnia magna is limited. However, studies on estuarine invertebrates have provided some insight into the toxicity of this compound.
Interactive Table: Acute Toxicity of this compound to Estuarine Invertebrates
| Species | Test Substance | 96-hour LC50 (ppb) | 95% Confidence Interval (ppb) |
|---|---|---|---|
| Grass Shrimp (Palaemonetes vulgaris) | Technical Grade this compound | 3.56 | 3.02 - 4.19 |
| Mud Crab (Neopanope texana) | Technical Grade this compound | 33.5 | 23.9 - 46.9 |
Data sourced from the U.S. Environmental Protection Agency Pesticide Registration Standard for Dialifor. regulations.gov
These findings indicate that this compound is very highly toxic to some estuarine invertebrates. regulations.gov
Detailed studies on the community-level effects of this compound in freshwater and marine systems are not extensively available in the reviewed scientific literature. Such studies would typically involve mesocosm or field experiments to observe the broader ecological impacts on species interactions and ecosystem functions. The lack of this specific data for this compound limits a comprehensive understanding of its full impact on aquatic communities.
Impacts on Terrestrial Non-Target Organisms
This compound also poses a risk to non-target organisms in terrestrial environments.
This compound has been identified as being highly toxic to honeybees (Apis mellifera). herts.ac.uk This poses a significant risk to these important pollinators and, by extension, to the ecosystems and agricultural systems that rely on them.
Regarding other terrestrial invertebrates, such as earthworms, which are vital for soil health, specific toxicity data for this compound is scarce. While organophosphates, in general, can be toxic to earthworms, the precise impact of this compound on species like Eisenia fetida has not been well-documented in the available literature.
The toxicity of this compound to non-mammalian vertebrates has been a subject of investigation, particularly in avian species.
Interactive Table: Acute Oral Toxicity of this compound to Avian Species
| Species | Test Substance | Acute Oral LD50 (mg/kg) |
|---|---|---|
| Bobwhite Quail (Colinus virginianus) | Technical Grade this compound | 35 |
Information regarding the specific toxicological effects of this compound on reptiles and amphibians is not widely available in the reviewed scientific literature. The study of pesticide impacts on these groups is a recognized gap in ecotoxicology, and therefore, the specific physiological and behavioral responses of reptiles and amphibians to this compound exposure are not well understood.
Comparative Ecotoxicological Profiles with Related Organophosphate Pesticides
This compound, an organophosphate insecticide, demonstrates a distinct ecotoxicological profile when compared to other pesticides within the same chemical class, such as Azinphos-methyl, Chlorpyrifos (B1668852), Diazinon (B1670403), and Malathion (B1675926). Organophosphates as a group are known for their mechanism of action, which involves the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system, leading to toxic effects in both target and non-target organisms. mdpi.com However, the degree of toxicity can vary significantly among different organophosphate compounds and across different species due to variations in metabolic pathways and inherent species sensitivity. nih.gov
Comparative analysis of acute toxicity data reveals the relative risk this compound poses to various non-target organisms, including birds, fish, aquatic invertebrates, and honeybees, in relation to its chemical counterparts.
Avian Toxicity
Organophosphate pesticides are generally recognized for their high acute toxicity to birds. nih.gov Incidents of bird kills have been documented with organophosphates like diazinon and chlorpyrifos. uliege.be The acute oral toxicity, measured as the median lethal dose (LD50), provides a benchmark for comparison. For this compound, the acute oral LD50 has been established, allowing for a comparative assessment with other organophosphates.
Comparative Acute Oral Toxicity (LD50) of Organophosphate Pesticides to Birds
Lower LD50 values indicate higher toxicity.
| Compound | Species | Acute Oral LD50 (mg/kg) | Reference |
|---|---|---|---|
| This compound | Not Specified | 752.55 | researchgate.net |
| Azinphos-methyl | Bobwhite quail (Colinus virginianus) | 32.2 | nih.gov |
| Azinphos-methyl | Mallard (Anas platyrhynchos) | 136 | nih.gov |
| Chlorpyrifos | Broiler chicks | 10.79 | researchgate.net |
| Diazinon | Broiler chicks | 6.32 | researchgate.net |
| Diazinon | Pheasant | 3 | tnsroindia.org.in |
| Malathion | - | - | Data Not Available |
Aquatic Toxicity: Fish
The aquatic environment is particularly susceptible to pesticide runoff, posing a significant threat to fish populations. usda.gov The median lethal concentration (LC50) over a 96-hour exposure period is a standard measure for assessing the acute toxicity of chemicals to fish. herts.ac.uk this compound is recognized as being moderately toxic to fish. cwejournal.org A comparison with other organophosphates highlights its relative position in terms of aquatic risk. For instance, chlorpyrifos is known to be highly toxic to fish. nih.gov
Comparative 96-hour Acute Toxicity (LC50) of Organophosphate Pesticides to Fish
Lower LC50 values indicate higher toxicity.
| Compound | Species | 96-hr LC50 (µg/L) | Reference |
|---|---|---|---|
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 6.5 | cwejournal.org |
| Azinphos-methyl | Rainbow Trout (Oncorhynchus mykiss) | 3 | nih.gov |
| Chlorpyrifos | Nile Tilapia (Oreochromis niloticus) | 46.80 | epa.gov |
| Diazinon | Rainbow Trout (Oncorhynchus mykiss) | 2620 | nih.gov |
| Malathion | - | - | Data Not Available |
Aquatic Toxicity: Invertebrates
Aquatic invertebrates are crucial components of freshwater ecosystems and are often highly sensitive to organophosphate pesticides. nih.gov Crustaceans and insects can be more susceptible than vertebrates due to less efficient detoxification mechanisms. The effective concentration that causes immobility or other adverse effects in 50% of the test population (EC50) is a common endpoint for these organisms.
Comparative 48-hour Acute Toxicity (EC50/LC50) of Organophosphate Pesticides to Aquatic Invertebrates
Lower EC50/LC50 values indicate higher toxicity.
| Compound | Species | 48-hr EC50/LC50 (µg/L) | Reference |
|---|---|---|---|
| This compound | Water flea (Daphnia magna) | 1.5 | cwejournal.org |
| Azinphos-methyl | Water flea (Daphnia sp.) | 1.1 | epa.gov |
| Chlorpyrifos | Water flea (Daphnia magna) | 1.7 | nih.gov |
| Diazinon | Water flea (Ceriodaphnia dubia) | 0.92 | tnau.ac.in |
| Malathion | - | - | Data Not Available |
Toxicity to Honeybees
Honeybees are vital pollinators, and their susceptibility to pesticides is a major environmental concern. ekb.eg Toxicity is typically assessed through acute contact and oral LD50 values. This compound is classified as highly toxic to honeybees. cwejournal.org Comparing its toxicity with other organophosphates provides insight into the potential risk to these essential non-target insects.
Comparative Acute Contact Toxicity (LD50) of Organophosphate Pesticides to Honeybees (Apis mellifera)
Lower LD50 values indicate higher toxicity.
| Compound | Acute Contact LD50 (µg/bee) | Reference |
|---|---|---|
| This compound | 0.13 | cwejournal.org |
| Azinphos-methyl | - | Data Not Available |
| Chlorpyrifos | 0.059 | |
| Diazinon | 0.22 | tnau.ac.in |
| Malathion | 0.16 | tnau.ac.in |
Analytical Methodologies for Dialifos Detection and Quantification
Chromatographic Techniques and Advancements
Chromatography is the cornerstone of pesticide residue analysis, offering high-resolution separation of analytes from complex sample matrices. For Dialifos, both gas and liquid chromatography have been effectively employed.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organophosphorus pesticides like this compound. The methodology's success hinges on the use of selective detectors that provide high sensitivity towards phosphorus-containing compounds, thereby minimizing interference from other co-extracted substances.
A specific method for determining this compound residues in agricultural products utilizes a gas chromatograph equipped with a Flame Photometric Detector (FPD). nih.gov The FPD is highly selective for sulfur and phosphorus compounds, making it ideal for analyzing organothiophosphate pesticides such as this compound. bohrium.com In this method, a DB-1 capillary column is typically used for the separation. nih.gov The use of selective detectors like the FPD enhances the performance of the analysis by allowing for the measurement of trace levels of target compounds even in the presence of higher concentrations of matrix interferences. dtu.dk
Another selective detector mentioned for the analysis of this compound residues is the Thermionic Ionization Detector (TID), also known as a Nitrogen-Phosphorus Detector (NPD). mdpi.com The TID is highly sensitive to compounds containing nitrogen and phosphorus, offering another robust option for the selective detection of this compound. bohrium.com
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a primary analytical tool for monitoring pesticide residues. nih.gov While specific validated methods exclusively for this compound are not as commonly cited as GC methods, the applicability of LC-MS/MS to organophosphorus pesticides as a class is well-documented. nih.govshimadzu.comresearchgate.net
LC-MS/MS offers significant advantages, including high sensitivity, selectivity, and the ability to analyze a wide range of compounds, including more polar metabolites that are not amenable to GC analysis. nih.gov The technique typically employs a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. cdc.gov This allows for the simultaneous analysis of multiple compounds with high accuracy and precision by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov For organophosphates, LC-MS/MS methods often demonstrate limits of quantification that are significantly lower (e.g., 100 times lower) than typical GC-MS methods. shimadzu.comcdc.gov The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation of the this compound molecule to identify unique and stable ion transitions for reliable quantification. epa.gov
Voltammetric and Electrochemical Methods for Environmental Matrices
Electrochemical methods offer a compelling alternative to chromatographic techniques, often providing simplicity, high sensitivity, and rapid analysis without the need for extensive sample cleanup. cdc.gov An extraction-adsorptive stripping voltammetric procedure has been specifically developed for the determination of this compound in soil samples. shimadzu.comcdc.gov
This method is based on the controlled adsorptive accumulation of the pesticide onto a mercury film ultramicroelectrode at a potential of -0.10 V (versus an Ag/AgCl reference electrode). shimadzu.comcdc.gov The analysis is conducted in the presence of a Britton-Robinson buffer at a pH of 2.0. shimadzu.comcdc.gov The electrochemical behavior of this compound is linked to the reduction of its carbonyl group. nih.gov This voltammetric technique is noted for being simple, accurate, and rapid, constituting an interesting alternative to the more common chromatographic methods for monitoring this compound. cdc.gov
Sample Preparation, Extraction, and Cleanup Procedures
The effectiveness of any analytical method is highly dependent on the initial preparation of the sample, which aims to extract the target analyte from the matrix and remove interfering components. The choice of procedure depends on the matrix, the analyte's properties, and the subsequent analytical technique.
For the GC-FPD analysis of this compound in agricultural products like rice, citrus, and kiwi, a liquid-liquid extraction (LLE) and cleanup procedure has been established. nih.gov The process involves:
Extraction of the sample with acetone (B3395972).
Filtration and partial evaporation of the acetone.
Partitioning with petroleum ether, followed by extraction into dichloromethane (B109758).
Evaporation of the dichloromethane extract to dryness.
Redissolution of the residue in acetone before injection into the GC system. nih.gov
For the voltammetric determination of this compound in soil, a microwave-assisted solvent extraction (MASE) is employed using a hexane-acetone solvent mixture (1:1, v/v). shimadzu.comcdc.gov A significant advantage of this approach is its simplicity; the soil extracts can be analyzed directly after being dried and redissolved in the supporting electrolyte, without requiring further elaborate pre-treatment or cleanup steps. shimadzu.comcdc.gov
More broadly in pesticide analysis, solid-phase extraction (SPE) is a common technique used for both cleanup and concentration of analytes from liquid samples or initial extracts. SPE cartridges, such as those containing Oasis HLB or C18-bonded silica, can effectively trap pesticides, which are then eluted with a small volume of an organic solvent.
Method Validation, Recovery Studies, and Detection Limits
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). epa.gov Recovery studies are performed to determine the efficiency of the extraction procedure.
For the GC-FPD method for this compound, extensive validation has been performed on several agricultural products. The average recoveries and limits of detection are detailed in the table below. nih.gov
| Matrix | Spiking Level (ppm) | Average Recovery (%) | Detection Limit (ppm) |
|---|---|---|---|
| Rice | 0.05 - 0.15 | 88.5 - 93.4 | 0.01 |
| Citrus Fruit | 0.5 - 1.5 | 94.4 - 97.0 | 0.05 |
| Kiwi Fruit | 0.5 - 1.5 | 93.0 - 99.7 | 0.05 |
The voltammetric method for this compound in soil was also validated. The limit of detection (LOD) obtained for a 10-second collection time was 2.0 × 10⁻⁸ mol L⁻¹. shimadzu.com Recovery experiments conducted by spiking two different soil types at a level of 0.100 µg g⁻¹ yielded satisfactory average results and standard deviations, confirming the method's accuracy for soil analysis. nih.govshimadzu.com Generally, in cleaning validation studies, a recovery of >80% is considered good.
| Parameter | Value | Matrix | Notes |
|---|---|---|---|
| Limit of Detection (LOD) | 2.0 × 10⁻⁸ mol L⁻¹ | Soil Extract | Based on a 10-second preconcentration time. |
| Recovery | Satisfactory | Soil | Tested at a 0.100 µg g⁻¹ spiking level in two different soil types. |
Regulatory Science and Research Landscape of Dialifos
Historical Context of Regulatory Standards and Assessment Methodologies
The regulatory journey of Dialifos is characteristic of pesticides developed in the mid-20th century. Early pesticide laws, such as the initial Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States, were primarily concerned with product efficacy and preventing consumer fraud. uark.eduhawaii.gov However, a paradigm shift occurred in the 1960s and 1970s, spurred by growing environmental awareness and the establishment of new regulatory bodies like the U.S. Environmental Protection Agency (EPA) in 1970. hawaii.gov This era saw the introduction of more stringent evaluations focused on environmental fate and potential human health risks. uark.edu
This compound, sold under the trade name Torak, was subject to these evolving standards. wikipedia.orgepa.gov A key example of its assessment under this new paradigm is the 1976 evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). inchem.orgwho.int The assessment methodologies of this period centered heavily on toxicological endpoints, particularly cholinesterase inhibition, which is a characteristic mechanism of action for organophosphate insecticides. inchem.orgherts.ac.uk The evaluation established an Acceptable Daily Intake (ADI) for humans based on no-toxicological-effect levels observed in rat and dog studies. inchem.org
Regulatory actions for such pesticides were based on a risk-benefit analysis, weighing the agricultural benefits against the identified health and environmental hazards. uark.edu As scientific methods advanced, the requirements for registration and re-registration became more demanding, leading to the voluntary cancellation or obsolescence of many older pesticides, including this compound, which could not meet the new, more rigorous data requirements. herts.ac.ukepa.gov
| Year | Event | Significance |
|---|---|---|
| 1965 | First registration of Chlorpyrifos (B1668852), a related organophosphate. | Represents the era of initial organophosphate registrations, setting a precedent for compounds like this compound. epa.gov |
| 1972 | Major amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). | Shifted regulatory focus to include adverse environmental and human health impacts, requiring more comprehensive data for pesticide registration. uark.eduhawaii.gov |
| 1974 | U.S. EPA registration label issued for Hercules Torak. | The label for the formulating-use product containing this compound specified its active ingredients and provided initial environmental and handling cautions. epa.gov |
| 1976 | Toxicological evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). | A comprehensive toxicological review was conducted, establishing an ADI of 0-0.003 mg/kg bw based on cholinesterase inhibition and other effects observed in animal studies. inchem.org |
| Post-1976 | Increasingly stringent data requirements for pesticide re-registration. | The introduction of stricter regulations and the high cost of generating new data led to the eventual obsolescence of many older pesticides. herts.ac.ukepa.gov |
Scientific Data Requirements and Risk Assessment Frameworks
The risk assessment framework for a pesticide like this compound under modern regulations is a multi-faceted process designed to evaluate potential risks to human health and the environment. This process requires a comprehensive dossier of scientific data spanning several key areas. fao.orgeuropa.eu Regulatory bodies in the United States and Europe, for example, mandate a standardized set of studies before a pesticide can be registered or maintain its registration. orst.eduecfr.gov
Product Chemistry: This includes detailed information on the manufacturing process, the identity and quantity of the active ingredient (this compound), and any impurities or by-products. herts.ac.uk
Toxicological Studies: A core component of the risk assessment involves evaluating potential health hazards. This requires a battery of tests to determine various toxicological endpoints. From these studies, key reference values such as the No-Observed-Adverse-Effect-Level (NOAEL), the Acceptable Daily Intake (ADI), and the Acute Reference Dose (ARfD) are derived. fao.orgepa.gov These values are then compared against estimated human exposure levels to characterize risk. epa.gov
Environmental Fate and Ecotoxicology: These studies are crucial for understanding the pesticide's behavior and impact once released into the environment. fera.co.uk Key data requirements include:
Degradation Studies: Investigating how the chemical breaks down in different environmental compartments. This includes studies on hydrolysis (breakdown in water) and photolysis (breakdown by sunlight). ecfr.govfera.co.uk
Metabolism Studies: Determining the rate and pathway of degradation in soil and aquatic systems. fera.co.uk
Mobility Studies: Assessing the potential for the pesticide to move from the application site into soil, groundwater, or surface water. nih.gov
The data from these studies are used in models to predict environmental concentrations and potential exposure to non-target organisms, forming a critical part of the environmental risk assessment. fera.co.uk
| Data Category | Specific Study Examples | Purpose in Risk Assessment |
|---|---|---|
| Product Chemistry | - Active Ingredient Analysis
| To define the substance being regulated and identify potentially hazardous components. herts.ac.ukeuropa.eu |
| Toxicology | - Acute Toxicity (Oral, Dermal, Inhalation)
| To identify potential health hazards and establish safe exposure levels (ADI, ARfD). inchem.orgfao.orgnih.gov |
| Residue Chemistry | - Residue analytical methods
| To quantify pesticide residues in food and feed and conduct dietary risk assessments. fao.org |
| Environmental Fate | - Hydrolysis
| To determine the persistence, degradation, and movement of the pesticide in the environment. ecfr.govfera.co.ukepa.gov |
| Ecotoxicology | - Avian and Fish Toxicity
| To assess the risk to non-target species and the broader ecosystem. epa.govherts.ac.uk |
Identification of Research Gaps and Future Directions in this compound Studies
Given that this compound is an obsolete pesticide, the primary research gaps are a reflection of the historical period in which it was evaluated. herts.ac.uk The 1976 JMPR evaluation, for instance, explicitly noted that no data were available on the absorption, metabolism, and excretion of this compound in animals, which are now standard requirements. inchem.org While its primary toxicological action as a cholinesterase inhibitor was well-characterized, the broader range of sublethal effects and chronic exposure risks that are now scrutinized were not as thoroughly investigated. inchem.org
Future research on this compound is unlikely to be aimed at re-registration. Instead, it would likely focus on legacy issues and filling historical data gaps from a modern scientific perspective. Potential future research directions could include:
Environmental Monitoring: Conducting studies to determine the presence and persistence of this compound and its primary metabolites in soil and water in areas where it was historically used. This would provide valuable real-world data on its long-term environmental fate. nih.govresearchgate.net
Advanced Analytical Methods: Developing and applying modern, highly sensitive analytical methods to detect trace levels of this compound residues in environmental samples and biota. nih.govresearchgate.net
Comparative Toxicology: Using modern in-vitro and bioinformatic tools to investigate specific toxicological pathways or compare its neurotoxicity profile to other organophosphates. This could help in understanding the broader class effects of these compounds. nih.govcdc.gov
Degradation Pathway Analysis: Fully elucidating the environmental degradation pathways of this compound to identify terminal residues and assess their potential for long-term persistence or toxicity. nih.gov
These areas of study would serve not to bring the compound back to market, but to better understand the long-term legacy of older pesticides and to inform the assessment of new and existing chemicals. researchgate.netmdpi.com
| Research Area | Identified Gap Based on Historical Data | Potential Future Research Direction |
|---|---|---|
| Metabolism and Pharmacokinetics | Data on absorption, distribution, metabolism, and excretion in animals were noted as unavailable in the 1976 JMPR evaluation. inchem.org | Conduct retrospective analysis or modeling to predict metabolic pathways and bioaccumulation potential. |
| Environmental Fate | Limited long-term data on the persistence of this compound and its degradates in various soil types and aquatic systems. epa.gov | Legacy site monitoring to assess current residue levels and degradation rates under field conditions. nih.gov |
| Ecotoxicology | Lack of comprehensive data on chronic, sublethal effects on a wide range of non-target organisms. herts.ac.uk | Use modern ecotoxicological assays to assess the impact of any persistent residues on sensitive indicator species. |
| Degradation Products | Full characterization and toxicological assessment of terminal environmental degradates were not completed. | Identify major environmental metabolites using advanced mass spectrometry and assess their toxicological profiles. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Dialifos residues in agricultural samples, and how are they validated?
- Methodological Answer : Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are widely used. GC methods involve sample extraction with organic solvents (e.g., acetonitrile), cleanup using solid-phase extraction (SPE), and quantification with flame photometric detection (FPD) or mass spectrometry (MS) . For LC/MS/MS, optimized parameters include a precursor ion of m/z 394.0 and product ions m/z 207.9/186.9, with a retention time of ~7.06 minutes under reversed-phase conditions . Validation requires spiking control samples at known concentrations (e.g., 0.01–1.0 mg/kg) to assess recovery rates (ideally 70–120%) and precision (RSD <15%) .
Q. How can researchers ensure the accuracy of this compound detection in complex matrices like soil or plant tissues?
- Methodological Answer : Matrix-matched calibration curves are critical to compensate for signal suppression/enhancement. For GC, use DB-5 or equivalent columns (30 m × 0.25 mm × 0.25 µm) with temperature programming (initial 70°C, ramping to 280°C). For LC/MS/MS, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by dispersive SPE with primary secondary amine (PSA) to remove interferents .
Advanced Research Questions
Q. How can in silico models improve the prediction of this compound retention times in chromatographic analysis, and what are their limitations?
- Methodological Answer : Quantitative structure-retention relationship (QSRR) models, trained on datasets of pesticide physicochemical properties (e.g., logP, polar surface area), can predict retention times with ΔtR <1 minute compared to experimental values. For this compound, a predicted tR of 8.80 min (vs. experimental average 8.80 min) demonstrates high accuracy. However, limitations arise from matrix effects and column aging, necessitating periodic recalibration .
Q. What strategies resolve discrepancies between studies reporting "no residue" versus detectable this compound levels in agricultural products?
- Methodological Answer : Contradictions may stem from sampling protocols (e.g., market vs. field samples), degradation kinetics, or detection limits. To reconcile, conduct longitudinal field studies with controlled application rates and intervals. Use LC/MS/MS with a lower limit of quantification (LOQ) of 0.001 mg/kg to capture trace residues. Cross-validate findings with hydrolysis studies to assess this compound degradation pathways (e.g., oxidation to this compound oxon) .
Q. How can multiresidue pesticide analysis methods be optimized to enhance sensitivity for this compound in high-throughput workflows?
- Methodological Answer : Implement triggered multiple reaction monitoring (tMRM) to reduce noise and improve selectivity. For LC/MS/MS, use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Online dilution (1:10) minimizes matrix effects without compromising sensitivity. Optimize collision energy (e.g., 20 eV for m/z 394.0→207.9) to maximize ion transition signals .
Data Contradiction and Validation
Q. What experimental designs address conflicting data on this compound environmental persistence?
- Methodological Answer : Conduct controlled photolysis and hydrolysis studies under varying pH (4–9) and UV light intensities. Measure half-lives (t₁/₂) using high-resolution MS to identify degradation products. Compare aerobic/anaerobic soil metabolism rates via OECD 307/308 guidelines. Statistical tools like principal component analysis (PCA) can isolate variables (e.g., organic matter content) influencing persistence .
Methodological Best Practices
- Reference Standards : Use certified this compound standards (purity ≥98%) with stability testing at −20°C.
- Interlaboratory Validation : Participate in proficiency testing programs (e.g., EUPT) to ensure reproducibility .
- Ethical Data Reporting : Disclose detection limits, matrix effects, and calibration ranges in publications to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
